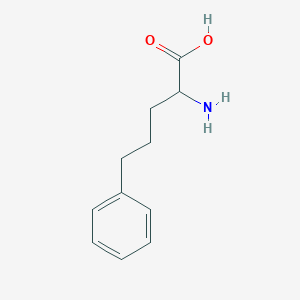

2-Amino-5-phenylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZTHUXZWQXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347674 | |

| Record name | 2-Amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-19-7, 34993-02-7, 36061-08-2 | |

| Record name | NSC167401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-Amino-5-phenyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-phenylpentanoic acid basic properties

An In-Depth Technical Guide to the Basic Properties of 2-Amino-5-phenylpentanoic Acid

Introduction

In the landscape of modern drug discovery and peptide chemistry, the repertoire of molecular tools extends far beyond the 20 canonical proteinogenic amino acids. Non-proteinogenic amino acids (npAAs) are crucial building blocks for developing advanced pharmaceuticals and agrochemicals, offering the potential to enhance the efficacy and stability of bioactive molecules.[1] Among these, this compound, a structural analog of phenylalanine, serves as a versatile intermediate and a unique building block in synthetic chemistry.[2][3]

This technical guide provides a comprehensive overview of the fundamental properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a foundational understanding of its chemical nature, synthesis, and characterization. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for its handling and analysis.

Core Molecular Profile

A thorough understanding of a molecule begins with its fundamental structure and physicochemical properties. These characteristics dictate its reactivity, solubility, and potential biological interactions.

Chemical Structure and Stereochemistry

This compound (also known as 5-phenylnorvaline) is an α-amino acid distinguished by a pentanoic acid backbone with a phenyl group at the C5 position.[2][4] This structure makes it a higher homolog of phenylalanine, extending the distance between the aromatic ring and the chiral center. This separation provides unique spatial and hydrophobic properties when incorporated into larger molecules.[2]

Like most α-amino acids (except glycine), it possesses a chiral center at the α-carbon (C2), existing as two enantiomers: (S)-2-amino-5-phenylpentanoic acid (L-form) and (R)-2-amino-5-phenylpentanoic acid (D-form), as well as a racemic mixture.[5][6]

Caption: Structure of the L-enantiomer of this compound.

Physicochemical Properties

The bulk properties of a compound are critical for its storage, handling, and formulation. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][5][7] |

| Molecular Weight | 193.24 g/mol | [3][5][7] |

| Appearance | White solid or powder | [2][3][4] |

| Melting Point | 255-257 °C (racemic) | [8] |

| CAS Number | 34993-02-7 (racemic) | [7][8] |

| 62777-25-7 (L-form) | [3][5] | |

| XLogP3 | -0.4 | [5][7] |

| Topological Polar Surface Area | 63.3 Ų | [5][7] |

| Purity | Typically ≥97% | [2][4] |

Synthesis and Manufacturing

Rationale for Synthetic Approaches

The synthesis of novel amino acids is a cornerstone of medicinal chemistry.[11] For racemic mixtures, a common and cost-effective method is the alkylation of a malonic ester derivative followed by hydrolysis.[8] For enantiomerically pure forms, an asymmetric approach is required, often involving catalytic hydrogenation of a chiral precursor.[12] The selection of a specific route depends on the final application's stereochemical requirements.

Protocol: Synthesis of Racemic this compound

This protocol describes a robust method starting from diethyl acetamidomalonate.[8]

-

Principle: The acidic α-proton of diethyl acetamidomalonate is removed by a strong base (sodium ethoxide) to form a nucleophilic enolate. This enolate undergoes an Sₙ2 reaction with 1-bromo-3-phenylpropane. Subsequent hydrolysis of the ester and acetamido groups, followed by decarboxylation under acidic conditions, yields the final product.

-

Reagents:

-

Diethyl acetamidomalonate

-

Sodium metal

-

Anhydrous ethanol

-

1-Bromo-3-phenylpropane

-

Concentrated hydrochloric acid

-

Ammonium hydroxide

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in anhydrous ethanol (500 mL) under a nitrogen atmosphere.

-

Add diethyl acetamidomalonate (220 g) dissolved in anhydrous ethanol (1 L) to the sodium ethoxide solution.

-

Reflux the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.

-

Cool the reaction to room temperature and filter to remove the sodium bromide precipitate.

-

Remove the ethanol solvent by distillation under reduced pressure.

-

Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours to effect hydrolysis and decarboxylation.

-

After cooling, wash the aqueous phase with diethyl ether (2 x 200 mL) to remove organic impurities.

-

Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the amino acid at its isoelectric point.

-

Collect the product by filtration, air dry, and recrystallize from an ethanol-water mixture to yield the pure racemic product.[8]

-

Protocol: Asymmetric Synthesis of L-2-Amino-5-phenylpentanoic Acid

This protocol outlines an enantioselective synthesis via catalytic hydrogenation.[12]

-

Principle: The synthesis starts with a chiral precursor, L-styryl alanine. The carbon-carbon double bond in the side chain is stereoselectively reduced using hydrogen gas and a palladium catalyst. The chiral center of the starting material directs the reaction, yielding the desired L-enantiomer of the final product.

-

Reagents:

-

L-styryl alanine

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

-

-

Procedure:

-

Dissolve L-styryl alanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

-

Flush the vessel with nitrogen to create an inert atmosphere.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for 2 hours.

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Upon completion, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-amino-5-phenylpentanoic acid as a white powder.[12]

-

Sources

- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 34993-02-7 [sigmaaldrich.com]

- 5. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 6993756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 34993-02-7 [chemicalbook.com]

- 9. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of (S)-2-amino-5-phenylpentanoic Acid

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as L-5-phenylnorvaline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a three-carbon aliphatic chain extending from the alpha-carbon to a terminal phenyl group, makes it a valuable building block for constructing peptide mimics, enzyme inhibitors, and other complex pharmaceutical agents. The incorporation of this amino acid can impart specific conformational constraints, enhance hydrophobic interactions, and improve metabolic stability in target molecules.

The critical challenge in its synthesis lies in the precise control of the stereochemistry at the α-carbon, as the biological activity of chiral molecules is typically dependent on a single enantiomer. This guide provides a comprehensive overview of the primary stereoselective strategies for synthesizing the (S)-enantiomer, designed to be a practical resource for researchers in the field. We will explore asymmetric synthesis using chiral auxiliaries and enzymatic kinetic resolution of a racemic precursor, offering detailed protocols and explaining the scientific rationale behind the methodological choices.

Retrosynthetic Analysis & Strategic Overview

A retrosynthetic analysis of (S)-2-amino-5-phenylpentanoic acid reveals several strategic disconnections. The primary challenge is the stereoselective formation of the Cα-N bond and the Cα-Cβ bond.

Caption: Retrosynthetic approaches to (S)-2-amino-5-phenylpentanoic acid.

This analysis leads to three primary strategies detailed in this guide:

-

Asymmetric Alkylation of a Chiral Glycine Enolate: This is a powerful substrate-controlled method where a chiral auxiliary is temporarily attached to a glycine unit. Deprotonation creates a chiral enolate, and the auxiliary sterically directs the approach of an electrophile (1-bromo-3-phenylpropane) to one face, establishing the desired stereocenter.

-

Enzymatic Kinetic Resolution (EKR): This strategy begins with an efficient, non-stereoselective synthesis of the racemic amino acid or its ester. A specific enzyme, typically a lipase, then selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one of the enantiomers, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one.

-

Synthesis from the Chiral Pool: While not detailed with a full protocol here, this approach would utilize a readily available chiral starting material, such as L-glutamic acid, and modify its side chain to achieve the target structure.

Part 1: Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis using chiral auxiliaries is a robust and reliable method for producing non-racemic amino acids. The auxiliary, derived from a readily available chiral molecule, is covalently attached to the substrate. It exerts stereocontrol over a key bond-forming reaction and is subsequently cleaved to yield the desired product, while the auxiliary can often be recovered.

Strategy 1: The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a classic and highly effective strategy for the asymmetric synthesis of α-amino acids.[1] It utilizes a bis-lactim ether derived from the cyclization of glycine and a chiral amino acid, most commonly L-valine. The bulky isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived carbanion, leading to highly diastereoselective alkylation.[1]

Caption: Workflow for the Schöllkopf asymmetric amino acid synthesis.

Detailed Representative Protocol: Schöllkopf Synthesis

This protocol is a representative procedure based on established methods for the alkylation of the L-valine-derived bis-lactim ether.[2]

Step 1: Lithiation of the Bis-lactim Ether

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Add (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary, 1.84 g, 10 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting orange-red solution at -78 °C for 20 minutes.

-

Causality: The use of a strong, non-nucleophilic base like n-BuLi at low temperature ensures rapid and complete deprotonation at the prochiral glycine carbon to form the kinetically stable lithium enolate, preventing side reactions.

-

Step 2: Diastereoselective Alkylation

-

To the cold (-78 °C) solution of the lithiated auxiliary, add a solution of 1-bromo-3-phenylpropane (2.19 g, 11 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes.

-

Allow the reaction mixture to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

-

Causality: The large isopropyl group on the auxiliary sterically blocks the top face of the planar enolate. The electrophile is therefore forced to approach from the less hindered bottom face, resulting in the formation of predominantly one diastereomer (>95% d.e. is common).[1]

-

Step 3: Hydrolysis and Product Isolation

-

Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alkylated bis-lactim ether.

-

To the crude product, add 0.1 M HCl (50 mL) and stir vigorously at room temperature for 5 hours to hydrolyze the lactim ether.

-

Causality: Mild acidic hydrolysis is sufficient to cleave the imino ether bonds to release the amino acid methyl esters without causing racemization at the newly formed stereocenter.

-

-

Wash the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

-

Basify the aqueous layer to pH 9 with aqueous ammonia and extract the amino acid methyl esters with dichloromethane (4 x 40 mL).

-

Dry the combined dichloromethane extracts over Na₂SO₄ and concentrate. The resulting residue contains the methyl esters of (S)-2-amino-5-phenylpentanoic acid and L-valine. These can be separated by silica gel column chromatography.

-

The purified methyl ester of the target product is then saponified using 1 M LiOH in a THF/water mixture, followed by acidification to pH ~6 to yield the final zwitterionic amino acid.

Strategy 2: Evans Oxazolidinone Auxiliaries

The Evans auxiliary methodology is another cornerstone of asymmetric synthesis. A chiral oxazolidinone, typically derived from an amino alcohol like (S)-phenylalaninol or (S)-valinol, is acylated to form an N-acyl oxazolidinone.[3] Deprotonation with a base like lithium diisopropylamide (LDA) forms a Z-enolate, which is stabilized by chelation to the lithium cation. The substituent at the C4 position of the oxazolidinone directs the incoming electrophile to the opposite face, affording high diastereoselectivity.

Detailed Representative Protocol: Evans Auxiliary Method

This protocol is a representative procedure for the synthesis of a chiral amino acid using an Evans-type auxiliary.[3]

Step 1: Preparation of the N-Acyl Oxazolidinone

-

In a flask under N₂, dissolve (S)-4-benzyl-2-oxazolidinone (2.0 g, 11.3 mmol) in anhydrous THF (50 mL) and cool to -78 °C.

-

Add n-BuLi (1.6 M in hexanes, 7.4 mL, 11.8 mmol) dropwise.

-

After 15 minutes, add bromoacetyl bromide (1.07 mL, 12.4 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

-

Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product, N-(bromoacetyl)-(S)-4-benzyl-2-oxazolidinone, is purified by chromatography.

Step 2: Synthesis of the Phenylpropyl Sidechain Precursor

-

This method requires a nucleophilic precursor. A Grignard reagent, phenylpropylmagnesium bromide, is prepared from 1-bromo-3-phenylpropane and magnesium turnings in THF.

Step 3: Diastereoselective Alkylation (via Cuprate Addition)

-

To a solution of the N-(bromoacetyl) oxazolidinone from Step 1 in THF at -78 °C, add the prepared phenylpropylmagnesium bromide in the presence of a catalytic amount of CuCN·2LiCl. This forms a Gilman cuprate which undergoes nucleophilic substitution on the bromoacetyl moiety.

-

Causality: The chelated Z-enolate structure orients the C4 benzyl group to effectively shield one face of the enolate. The incoming electrophile (or in this case, nucleophile attacking the electrophilic carbon) is directed to the opposite face, controlling the stereochemistry.

-

Step 4: Auxiliary Cleavage

-

The chiral auxiliary can be cleaved under various conditions to yield different derivatives. For the free acid, hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is effective.

-

Dissolve the alkylated product (10 mmol) in a 3:1 mixture of THF and water (80 mL).

-

Cool to 0 °C and add 30% aqueous H₂O₂ (6.8 mL, 60 mmol) followed by aqueous LiOH (1.2 g in 20 mL H₂O, 50 mmol).

-

Stir at 0 °C for 4 hours. Quench with aqueous sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH 1 with 1 M HCl and extract with ethyl acetate to remove the recovered chiral auxiliary.

-

Adjust the aqueous layer to pH ~6 to precipitate the zwitterionic amino acid product, which is collected by filtration.

-

Causality: The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group, forming a tetrahedral intermediate that collapses to release the desired acid and the intact auxiliary, which can be recovered and reused.[3]

-

Part 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is an efficient and environmentally benign method for separating enantiomers. This strategy relies on the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. This results in a mixture of a product (from the reactive enantiomer) and the unreacted starting material (the less reactive enantiomer), which can then be separated. For amino acid esters, lipases are particularly effective.

Caption: General workflow for Enzymatic Kinetic Resolution (EKR).

Step 1: Racemic Synthesis

A robust racemic synthesis is the prerequisite for EKR. A common and high-yielding method is the alkylation of diethyl acetamidomalonate.[4]

Protocol: Racemic (±)-2-amino-5-phenylpentanoic acid

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (5.8 g, 0.25 mol) in absolute ethanol (125 mL) under a nitrogen atmosphere.

-

To this solution, add diethyl acetamidomalonate (54.3 g, 0.25 mol) and reflux for 30 minutes.

-

Add 1-bromo-3-phenylpropane (49.8 g, 0.25 mol) and continue to reflux overnight.

-

Cool the reaction to room temperature, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

-

To the residue, add concentrated hydrochloric acid (200 mL) and reflux for 14 hours to effect both ester hydrolysis and decarboxylation.

-

After cooling, wash the aqueous phase with diethyl ether (2 x 50 mL).

-

Adjust the pH of the aqueous phase to ~7-8 with concentrated ammonium hydroxide. The zwitterionic product will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an ethanol-water mixture yields pure racemic this compound (yields typically >80%).[4]

Step 2: Lipase-Catalyzed Kinetic Resolution

This representative protocol uses Candida antarctica Lipase B (often immobilized as Novozym 435), a highly effective and robust enzyme for the resolution of amino esters via N-acylation.[5][6] The racemic free acid from the previous step must first be esterified (e.g., methyl ester via SOCl₂ in methanol).

Protocol: Enzymatic Resolution of (±)-Methyl 2-amino-5-phenylpentanoate

-

To a flask, add racemic methyl 2-amino-5-phenylpentanoate (2.07 g, 10 mmol) and 50 mL of an anhydrous organic solvent (e.g., tert-butyl methyl ether, TBME).

-

Add an acyl donor, such as ethyl acetate (5 mL, used in excess as both acyl donor and co-solvent).

-

Add immobilized Candida antarctica Lipase B (Novozym 435, 200 mg).

-

Seal the flask and shake at a constant temperature (e.g., 45 °C) in an orbital incubator.

-

Causality: The enzyme's active site is chiral and will preferentially bind and catalyze the acylation of the (R)-enantiomer of the amino ester. The (S)-enantiomer fits poorly and reacts much more slowly. Ethyl acetate is a mild and effective acyl donor for this transformation.

-

-

Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining substrate and the product.

-

Stop the reaction when the conversion is at or near 50% (typically 24-48 hours). At this point, the e.e. of both the unreacted (S)-ester and the formed (R)-N-acetyl ester will be maximal.

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate. The resulting mixture of the unreacted (S)-amino ester and the (R)-N-acetyl amino ester can be separated by silica gel column chromatography, as the N-acetylated product is significantly less polar.

-

The isolated (S)-methyl 2-amino-5-phenylpentanoate is then hydrolyzed (saponified) to the final product, (S)-2-amino-5-phenylpentanoic acid.

Part 3: Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity, purity, and enantiomeric integrity.

Purification

-

Crystallization: The final zwitterionic amino acid is typically purified by recrystallization from a water/alcohol mixture.

-

Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be used to separate the amino acid from any charged impurities.

Characterization

1. NMR Spectroscopy:

-

¹H NMR: Provides structural confirmation. A predicted spectrum in D₂O would show characteristic peaks for the aromatic protons (multiplet, ~7.2-7.4 ppm), the α-proton (triplet, ~3.7 ppm), and the aliphatic methylene protons of the side chain (multiplets, ~1.6-2.7 ppm).[7]

2. Mass Spectrometry:

-

ESI-MS: Confirms the molecular weight. For C₁₁H₁₅NO₂, the expected [M+H]⁺ ion is at m/z 194.12.[4]

3. Chiral HPLC:

-

Purpose: To determine the enantiomeric purity (e.e.%). This is the most critical analytical method for a stereoselective synthesis.

-

Methodology: Direct analysis can be performed on the final amino acid using a chiral stationary phase (CSP) column (e.g., a teicoplanin-based column). Alternatively, the amino acid can be derivatized with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), and the resulting diastereomers are separated on a standard achiral C18 column. The relative peak areas of the two diastereomers correspond directly to the enantiomeric ratio.

4. Optical Rotation:

-

Purpose: Measures the rotation of plane-polarized light, which is an inherent property of a chiral molecule. The sign and magnitude confirm the absolute configuration.

-

Value: A literature value for the Fmoc-protected derivative, Fmoc-(S)-2-amino-5-phenylpentanoic acid, is [α]²⁰D = -10 ± 2° (c=1 in DMF). The specific rotation of the unprotected amino acid should be measured and compared with literature values if available.

Comparative Analysis of Synthetic Strategies

| Parameter | Schöllkopf Method | Evans Auxiliary Method | Enzymatic Kinetic Resolution |

| Stereocontrol | High (>95% d.e.) | High (>98% d.e.) | High (>99% e.e. possible) |

| Theoretical Yield | High | High | Maximum 50% for one enantiomer |

| Key Reagents | n-BuLi, L-Valine | LDA, Chiral Amino Alcohol | Racemic Ester, Lipase |

| Operational Complexity | Moderate (cryogenic temps) | Moderate (cryogenic temps) | Moderate (requires monitoring) |

| Scalability | Lab-scale | Lab to Pilot-scale | Lab to Industrial-scale |

| Atom Economy | Poor (auxiliary is stoichiometric) | Poor (auxiliary is stoichiometric) | Good (catalytic enzyme) |

| Advantages | Reliable, well-established | Versatile, high stereocontrol | "Green" method, high e.e. |

| Disadvantages | Stoichiometric waste | Stoichiometric waste | Theoretical yield limit of 50% |

Conclusion

The synthesis of enantiomerically pure (S)-2-amino-5-phenylpentanoic acid can be successfully achieved through several robust methodologies. Asymmetric synthesis via chiral auxiliaries, such as the Schöllkopf bis-lactim ether or Evans oxazolidinones, offers a direct route with excellent stereocontrol and high yields, making them ideal for laboratory-scale synthesis where absolute configuration control from the outset is paramount. In contrast, enzymatic kinetic resolution provides an elegant and highly selective method that is particularly well-suited for larger-scale production due to its operational simplicity, mild conditions, and the reusability of the enzyme catalyst, despite its inherent 50% theoretical yield limitation. The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this valuable non-proteinogenic amino acid.

References

- Li, Z., et al. (2015). Rational enhancement of the enantioselectivity of candida antarctica lipase b in kinetic resolution of N-(2-ethyl-6-methylphenyl) alanine.

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (FDB008117). Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, April 29). Schöllkopf method. In Wikipedia. Retrieved January 4, 2026, from [Link]

- Pozo, M., et al. (2015). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. Tetrahedron, 71(11), 1789-1794.

-

PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

- Badorrey, R., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(1), 214-217.

- Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Forró, E., & Fülöp, F. (2007). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 18(21), 2573-2579.

- Forró, E., et al. (2014). Lipase-catalyzed strategies for the preparation of enantiomeric THIQ and THβC derivatives: Green aspects. Molecules, 19(10), 16463-16496.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved January 4, 2026, from [Link]

- Liljeblad, A., & Kanerva, L. T. (2006). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. Chemistry – A European Journal, 12(18), 4817-4824.

- Solymár, M., et al. (2002). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 72(4), 235-245.

-

Wikipedia. (2023, December 1). Chiral auxiliary. In Wikipedia. Retrieved January 4, 2026, from [Link]

- Gouveia, F. M. W., et al. (2023).

- de Souza, R. O. M. A., et al. (2015). Easy Access to Evans' Oxazolidinones.

- Forró, E., & Fülöp, F. (2015). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry, 26(15-16), 848-854.

- Soloshonok, V. A., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic acid via Dynamic Kinetic Resolution. ACS Omega, 4(11), 14593-14601.

- Wang, Z., et al. (2022). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 13(1), 123-129.

- Gage, J. R., & Evans, D. A. (1990). (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83.

- Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(9), 1415-1422.

- Andrade, L. H., et al. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols.

- Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(3), 394-401.

- de Mattos, M. C., et al. (2021). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 22(16), 8565.

- Wu, S., et al. (2015). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Organic Process Research & Development, 19(11), 1642-1647.

-

ResearchGate. (n.d.). Fits of 1H NMR spectra of all 20 canonical amino acids in D2O. Retrieved January 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34993-02-7 [chemicalbook.com]

- 4. dc.engconfintl.org [dc.engconfintl.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (FDB008117) - FooDB [foodb.ca]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the Biological Activity of (R)-2-amino-5-phenylpentanoic Acid

Foreword

In the landscape of contemporary drug discovery and neuroscience, the exploration of non-proteinogenic amino acids as chiral building blocks for novel therapeutics is a frontier of significant promise. Among these, (R)-2-amino-5-phenylpentanoic acid, a homolog of phenylalanine, presents a unique structural scaffold. While its primary role to date has been as a synthetic intermediate, a deeper investigation into its intrinsic biological activities and the properties it confers to larger molecules is warranted. This technical guide provides a comprehensive overview of the known and potential biological activities of (R)-2-amino-5-phenylpentanoic acid, with a focus on its neuroprotective potential. We will delve into its inferred mechanisms of action, present detailed experimental protocols for its synthesis and biological evaluation, and explore its structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their research endeavors.

Introduction to (R)-2-amino-5-phenylpentanoic Acid

(R)-2-amino-5-phenylpentanoic acid, also known as (R)-5-phenyl-norvaline, is a non-proteinogenic α-amino acid. Its structure consists of a pentanoic acid backbone with an amino group at the α-position (C2) in the (R)-configuration and a phenyl group at the δ-position (C5). This structure can be viewed as a phenylalanine analogue with an extended alkyl chain separating the aromatic ring from the α-carbon.

| Property | Value |

| IUPAC Name | (2R)-2-amino-5-phenylpentanoic acid |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 36061-08-2 |

The primary utility of (R)-2-amino-5-phenylpentanoic acid lies in its application as a building block in peptide synthesis and medicinal chemistry.[1] Its incorporation into peptide sequences or small molecule scaffolds can impart specific conformational constraints, enhance metabolic stability, and modulate pharmacokinetic properties.[1] The presence of the phenyl group offers opportunities for π-π stacking and hydrophobic interactions with biological targets, while the chirality at the α-carbon is crucial for stereospecific recognition.

Inferred Biological Activities and Therapeutic Potential

Direct pharmacological studies on (R)-2-amino-5-phenylpentanoic acid are limited in publicly available literature. However, by examining its structural analogues and derivatives, we can infer its potential biological activities, particularly in the realm of neuroprotection.

Neuroprotective Potential

The structural similarity of (R)-2-amino-5-phenylpentanoic acid to phenylalanine suggests that it may interact with pathways modulated by aromatic amino acids. Research on halogenated derivatives of L-phenylalanine has demonstrated significant neuroprotective effects in both in vitro and in vivo models of brain ischemia.[2][3] These derivatives were found to attenuate excitatory glutamatergic synaptic transmission through a multi-faceted mechanism involving both presynaptic and postsynaptic sites.[2][3]

Given that excitotoxicity, primarily mediated by overactivation of glutamate receptors, is a common pathological mechanism in various neurological disorders, it is plausible that (R)-2-amino-5-phenylpentanoic acid or its derivatives could exhibit neuroprotective properties by modulating glutamatergic signaling. The extended alkyl chain in (R)-2-amino-5-phenylpentanoic acid compared to phenylalanine may influence its binding affinity and selectivity for different receptor subtypes or transporters.

Role in Peptide-Based Therapeutics

The incorporation of non-proteinogenic amino acids like (R)-2-amino-5-phenylpentanoic acid into peptides is a strategy to develop more drug-like molecules with enhanced stability and efficacy. Peptides containing hydrophobic amino acids have been associated with neuroprotective effects. The phenyl group of (R)-2-amino-5-phenylpentanoic acid contributes to the overall hydrophobicity of a peptide, which can be crucial for crossing the blood-brain barrier and interacting with targets within the central nervous system.

Proposed Mechanism of Action: Modulation of Glutamatergic Neurotransmission

Based on the evidence from structurally related phenylalanine derivatives, a plausible mechanism of action for the potential neuroprotective effects of (R)-2-amino-5-phenylpentanoic acid is the modulation of glutamatergic neurotransmission.[2][3]

This proposed mechanism involves two key actions:

-

Presynaptic Inhibition of Glutamate Release: (R)-2-amino-5-phenylpentanoic acid may act on presynaptic terminals to reduce the release of glutamate into the synaptic cleft.

-

Postsynaptic Antagonism of Glutamate Receptors: It could also act as an antagonist at postsynaptic glutamate receptors, such as NMDA and AMPA receptors, thereby preventing excessive neuronal excitation and subsequent calcium influx that leads to excitotoxicity.

Further research is required to validate this hypothesis and to determine the specific molecular targets and the nature of the interactions (e.g., competitive vs. non-competitive antagonism).

Experimental Protocols

Synthesis of (R)-2-amino-5-phenylpentanoic Acid

A stereoselective synthesis is crucial to obtain the pure (R)-enantiomer. One common approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Protocol: Asymmetric Synthesis via Schöllkopf's Bis-Lactim Ether Method

-

Preparation of the Chiral Auxiliary: Start with the commercially available Schöllkopf's chiral auxiliary, (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-phenylpyrazine.

-

Deprotonation: Treat the bis-lactim ether with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the corresponding lithiated species.

-

Alkylation: Add 1-bromo-3-phenylpropane to the reaction mixture. The electrophile will be directed to the less sterically hindered face of the enolate, leading to a high diastereomeric excess of the alkylated product.

-

Hydrolysis: Hydrolyze the resulting diastereomerically enriched bis-lactim ether with dilute aqueous acid (e.g., 0.1 M HCl). This step cleaves the auxiliary and liberates the desired (R)-2-amino-5-phenylpentanoic acid methyl ester and the chiral auxiliary precursor.

-

Saponification and Purification: Saponify the methyl ester using a base (e.g., LiOH) to yield the free amino acid. The crude product can be purified by recrystallization or ion-exchange chromatography.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

This assay simulates ischemic conditions in vitro to assess the neuroprotective effects of a compound.

Cell Culture:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

OGD Procedure:

-

Replace the normal culture medium with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution).

-

Place the cell cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 1-2 hours) to induce neuronal injury.

-

Treatment Groups:

-

Control (no OGD)

-

OGD + Vehicle

-

OGD + (R)-2-amino-5-phenylpentanoic acid (at various concentrations)

-

OGD + Positive Control (e.g., MK-801, a known NMDA receptor antagonist)

-

-

Reperfusion: After the OGD period, replace the glucose-free medium with the original culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

Assessment of Neuroprotection:

-

Cell Viability: Quantify cell viability using assays such as the MTT assay or LDH release assay. A higher cell viability in the presence of the test compound compared to the vehicle control indicates a neuroprotective effect.

-

Apoptosis/Necrosis Staining: Use fluorescent dyes like propidium iodide and Hoechst 33342 to visualize and quantify necrotic and apoptotic cells.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for (R)-2-amino-5-phenylpentanoic acid is not available, we can infer some relationships based on its structure and comparison with related molecules.

-

The Phenyl Ring: The aromatic ring is likely crucial for hydrophobic interactions with target proteins. Modifications to the ring, such as substitution with electron-donating or electron-withdrawing groups, could significantly impact binding affinity and biological activity.

-

The Pentanoic Acid Chain: The length of the alkyl chain influences the molecule's flexibility and spatial orientation. This can affect how the pharmacophoric groups (amino and carboxyl) are presented to the binding site of a target.

-

The (R)-Stereochemistry: The stereochemistry at the α-carbon is critical for specific interactions with chiral biological macromolecules like receptors and enzymes. The (R)-enantiomer will have a distinct binding mode compared to its (S)-counterpart, likely leading to different biological activities.

Molecular Docking and In Silico Target Prediction

Given the limited experimental data on the direct molecular targets of (R)-2-amino-5-phenylpentanoic acid, in silico methods like molecular docking can provide valuable insights into its potential protein interactions.

A molecular docking study could be performed against the ligand-binding domains of glutamate receptor subunits (e.g., GluN1/GluN2A of the NMDA receptor, GluA2 of the AMPA receptor). The results could predict the binding affinity and the specific amino acid residues involved in the interaction, guiding further experimental validation.

Conclusion and Future Directions

(R)-2-amino-5-phenylpentanoic acid is a chiral building block with significant potential in the development of novel therapeutics, particularly for neurological disorders. While its primary application has been in synthesis, the analysis of its structural analogues suggests a plausible role as a neuroprotective agent through the modulation of glutamatergic neurotransmission.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the biological activities of (R)-2-amino-5-phenylpentanoic acid.

-

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify its specific molecular targets.

-

Derivative Synthesis and SAR Studies: Synthesizing and evaluating a library of derivatives to establish a clear structure-activity relationship and optimize for potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Characterizing its ADME-Tox properties to evaluate its drug-likeness.

By systematically exploring the biological landscape of (R)-2-amino-5-phenylpentanoic acid, the scientific community can unlock its full therapeutic potential and pave the way for the development of new and effective treatments for a range of debilitating neurological conditions.

References

-

Koriauli, S. B., et al. (2006). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 37(8), 2137-2142. [Link]

-

Koriauli, S. B., et al. (2006). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed, 16809562. [Link]

-

Ningbo Innopharmchem Co., Ltd. (2025). The Role of D-2-Amino-5-phenylpentanoic Acid in Advanced Peptide Synthesis. Chemical Information. [Link]

Sources

2-Amino-5-phenylpentanoic acid CAS number and structure

An In-depth Technical Guide to 2-Amino-5-phenylpentanoic Acid

Abstract

This compound is a non-proteinogenic amino acid that has emerged as a pivotal building block in medicinal chemistry and drug development. Its unique structure, featuring a phenyl group at the terminus of a five-carbon chain, imparts valuable physicochemical properties to peptides and small molecules, influencing hydrophobicity, conformational stability, and biological activity. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, and significant applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Chemical Identity and Structure

This compound is an alpha-amino acid distinguished by a 3-phenylpropyl side chain. This structure makes it a higher homolog of phenylalanine. It exists in three primary forms: the L-enantiomer, the D-enantiomer, and the racemic mixture.

The specific stereochemistry is crucial for its biological applications, particularly in peptide synthesis where the incorporation of a specific enantiomer is required to achieve the desired conformation and target interaction.

| Form | CAS Number | IUPAC Name |

| L-Enantiomer | 62777-25-7[3][4][5][6][7] | (2S)-2-amino-5-phenylpentanoic acid[7] |

| D-Enantiomer | 36061-08-2[8] | (2R)-2-amino-5-phenylpentanoic acid[8] |

| Racemic (DL) | 34993-02-7[1][2][9] | (±)-2-amino-5-phenylpentanoic acid |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="HO"]; C2 [label="O", pos="1.5,-0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="NH2", pos="3.5,1!"]; C6 [label="C", pos="4,0!"]; C7 [label="C", pos="5,0!"]; C8 [label="C", pos="6,0!"]; C9 [label="C6H5", pos="7,0!"]; // Phenyl group// Define invisible nodes for bond angles p1 [label="", pos="1.5,0.5!", style=invis];

// Draw bonds C1 -- C3 [len=1.5]; C3 -- p1 [style=invis]; C3 -- C2 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C4 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0];

// Add labels lab [label="this compound", pos="4.5,-1.5!", fontsize=12]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this amino acid are critical for its handling, storage, and application in synthesis. It is typically supplied as a high-purity solid, suitable for demanding research and pharmaceutical applications.[5][10]

| Property | Value | Source(s) |

| Molecular Weight | 193.24 g/mol | [1][3][4] |

| Appearance | White solid or powder | [3][5] |

| Purity | ≥97% to ≥99% (by HPLC) | [3][5][10] |

| Boiling Point | 375.2 ± 42.0 °C at 760 mmHg | [11] |

| Density | 1.1 ± 0.1 g/cm³ | [11] |

| Storage Conditions | Store at 0 - 8 °C | [3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the desired stereochemistry (racemic vs. enantiomerically pure) and scale.

Racemic Synthesis via Malonic Ester Alkylation

A common and robust method for producing the racemic mixture involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation. This approach is advantageous for its high yield and straightforward execution.[9]

Sources

- 1. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34993-02-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 6993756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 34993-02-7 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | CAS#:34993-02-7 | Chemsrc [chemsrc.com]

Commercial availability of 2-Amino-5-phenylpentanoic acid

An In-depth Technical Guide to the Commercial Availability of 2-Amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial landscape for this compound, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. We delve into the availability of its various forms, provide a framework for quality assessment of commercial batches, and explore its key applications in drug discovery and peptide synthesis. This document is intended to serve as a practical resource for researchers and procurement managers, offering field-proven insights to navigate the procurement and validation process for this versatile chemical building block.

Introduction: The Significance of this compound

This compound, also known as 5-phenylnorvaline, is a non-natural amino acid derivative that has garnered substantial attention in medicinal chemistry and drug development.[1] Its structure, featuring a pentanoic acid backbone with an amino group at the alpha-carbon and a phenyl group at the terminus of the side chain, provides a unique combination of hydrophobicity and conformational properties.[1] This distinct structure makes it a valuable building block for synthesizing novel peptides and small molecules, allowing researchers to create compounds with potentially enhanced stability, bioavailability, and target specificity compared to those constructed from natural amino acids.[2]

Its primary utility lies in its role as a molecular scaffold to explore new therapeutic agents and modify existing ones for improved efficacy and pharmacokinetic profiles.[1] The L-enantiomer, (S)-2-amino-5-phenylpentanoic acid, and its D-form counterpart are particularly crucial in stereospecific synthesis, a cornerstone of modern drug design. This guide will navigate the practical aspects of sourcing this compound, ensuring that researchers can confidently procure high-quality material for their demanding applications.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both research-scale and bulk quantity needs. It is typically offered in three main forms: the L-enantiomer, the D-enantiomer, and the racemic mixture (DL). Furthermore, for applications in solid-phase peptide synthesis, N-terminally protected derivatives, most commonly with the 9-fluorenylmethoxycarbonyl (Fmoc) group, are widely available.[3][4]

The choice between the enantiomers or the racemic mixture is dictated by the specific synthetic or biological application. For instance, constructing stereospecific peptide-based pharmaceuticals requires enantiomerically pure starting materials.[2][3]

Data Presentation: Key Commercial Suppliers and Specifications

The following table summarizes a selection of commercial suppliers and the typical specifications for this compound and its derivatives. Researchers should always consult the supplier's specific Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Product Name | CAS Number | Typical Purity | Physical Form |

| Chem-Impex | L-2-Amino-5-phenylpentanoic acid | 62777-25-7 | ≥ 99% (HPLC)[5] | White powder[5] |

| Chem-Impex | D-2-Amino-5-phenylpentanoic acid | N/A | High Purity | White solid |

| Chem-Impex | Fmoc-L-2-amino-5-phenylpentanoic acid | N/A | High Purity | White solid[3] |

| Sigma-Aldrich | This compound | 34993-02-7 | 97%[6] | Solid[6] |

| Sigma-Aldrich | (S)-2-Amino-5-phenylpentanoic acid | 62777-25-7 | 97%[7] | White to off-white powder or crystals[7] |

| NINGBO INNO PHARMCHEM | L-2-Amino-5-phenyl-pentanoic acid | 62777-25-7 | 97%[1][8] | White solid or powder[1] |

| ChemicalBook | This compound | 34993-02-7 | N/A | N/A |

| United States Biological | L-2-Amino-5-phenylpentanoic acid | N/A | Reagent Grade | N/A |

Quality Control and Validation: A Protocol for Researchers

Sourcing a chemical is only the first step; validating its identity and purity is critical for the reproducibility and success of any research endeavor. While suppliers provide a Certificate of Analysis (CoA), independent verification is a hallmark of rigorous science.

Experimental Protocol: Incoming Material Qualification

-

Documentation Review:

-

Cross-reference the received material's label with the purchase order and the supplier's CoA.

-

Verify the CAS number, lot number, molecular formula, and purity.

-

Review the Safety Data Sheet (SDS) for handling, storage, and emergency procedures.[9] Recommended storage conditions are often at room temperature or refrigerated (0-8 °C), in a dark, inert atmosphere.[5][6]

-

-

Physical Inspection:

-

Solubility Test:

-

Perform a small-scale solubility test in solvents relevant to your planned reaction (e.g., water, methanol, DMF). This provides a preliminary check and is useful for preparing solutions for analytical characterization.

-

-

Identity and Purity Verification (Recommended Techniques):

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[5] Develop or use a standard method to obtain a chromatogram. The presence of a single major peak at the expected retention time indicates high purity. Quantify the area of minor peaks to confirm the purity stated on the CoA. For chiral compounds, a chiral HPLC method is essential to determine enantiomeric excess (e.e.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The observed spectrum should match the expected structure of this compound and be free of significant signals from impurities.

-

Mass Spectrometry (MS): Verify the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ at m/z 194.12 for the free acid).

-

Visualization: Procurement and QC Workflow

The following diagram outlines the logical flow from supplier selection to the release of the material for research use.

Caption: Workflow for procurement and quality control of this compound.

Core Applications in Scientific Research

The utility of this compound and its derivatives spans several key areas of research and development, primarily driven by its unique structural characteristics.

-

Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of novel pharmaceutical compounds.[1][5] Its structural similarity to natural amino acids allows it to be incorporated into molecules designed to interact with biological targets, particularly in the field of neurological disorders.[5][10]

-

Peptide Synthesis: The Fmoc-protected versions (e.g., Fmoc-L-2-amino-5-phenylpentanoic acid) are indispensable in solid-phase peptide synthesis (SPPS).[3] The Fmoc group provides a stable, base-labile protecting group for the alpha-amino function, allowing for the sequential and controlled assembly of custom peptides.[3][4] The phenyl side chain can introduce hydrophobicity, influencing the peptide's structure and interactions.[3]

-

Biochemical and Neuroscience Research: This compound and its derivatives are used to study protein synthesis, enzyme activity, and metabolic pathways.[5] In neuroscience, derivatives are explored for potential neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases.[3]

-

Material Science: Researchers are exploring its use in the development of novel biomaterials and biodegradable polymers, offering potential for more sustainable materials.[3][5]

Visualization: Application Areas

This diagram illustrates the central role of this compound as a building block for various scientific applications.

Caption: Key application areas stemming from this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the compound's stability and the safety of laboratory personnel.

-

Hazards: The racemic form is associated with hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[6][11] Always consult the specific SDS for the enantiomeric form you are handling, as hazard classifications may differ.

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][12] Avoid dust formation during transfer.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] For long-term stability, storage at 0-8 °C under an inert atmosphere is often recommended.[5][6]

Conclusion

This compound is a commercially accessible and highly valuable non-natural amino acid for drug discovery and biochemical research. Its availability in L-, D-, and Fmoc-protected forms from numerous suppliers provides researchers with the necessary tools to innovate. However, the onus is on the scientist to perform rigorous quality control on incoming materials to ensure the integrity and reproducibility of their work. By following a systematic approach to procurement, validation, and handling, researchers can effectively leverage this powerful chemical building block to advance their scientific objectives.

References

-

Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem. (Source: PubChem) [Link]

-

This compound | C11H15NO2 | CID 296866 - PubChem. (Source: PubChem) [Link]

-

Safety Data Sheet - AAPPTec. (Source: AAPPTec) [Link]

-

(S)-2-AMINO-5-PHENYLPENTANOIC ACID 5G - A415288-5G - Dabos. (Source: Dabos) [Link]

-

(S)-2-AMINO-5-PHENYLPENTANOIC ACID 250MG - A415288-250MG - Dabos. (Source: Dabos) [Link]

-

The Role of D-2-Amino-5-phenylpentanoic Acid in Advanced Peptide Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

Optimizing Your Chemical Procurement: L-2-Amino-5-phenyl-pentanoic Acid from China. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 34993-02-7 [sigmaaldrich.com]

- 7. (S)-2-Amino-5-phenylpentanoic acid | 62777-25-7 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2-Amino-5-phenylpentanoic Acid

This guide provides an in-depth analysis of the spectral data for 2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid with significant applications in peptide synthesis and drug development. Understanding its spectral characteristics is paramount for researchers in verifying its structure and purity, which is crucial for reproducible and reliable scientific outcomes. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering both theoretical interpretation and practical insights for laboratory professionals.

Introduction

This compound, also known as 5-phenyl-norvaline, possesses a unique structure combining an amino acid moiety with a phenylalkyl side chain. This structure imparts specific hydrophobic and conformational properties, making it a valuable building block in the design of novel peptides and peptidomimetics. Accurate spectral characterization is the cornerstone of its application, ensuring the integrity of the starting material for complex synthetic endeavors.

Chemical Structure

The structural formula of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent NMR analysis.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent (e.g., D₂O) would exhibit the following signals. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups, as well as the aromatic ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.60 - 3.80 | Triplet | 1H | α-proton (CH-NH₂) |

| 2.50 - 2.70 | Triplet | 2H | δ-protons (CH₂-Ph) |

| 1.50 - 1.90 | Multiplet | 4H | β and γ-protons (CH₂-CH₂) |

Interpretation:

-

The aromatic protons appear as a complex multiplet in the downfield region (7.10-7.30 ppm) due to the deshielding effect of the benzene ring current.

-

The α-proton, being adjacent to both the amino and carboxyl groups, is significantly deshielded and appears as a triplet around 3.60-3.80 ppm. Its multiplicity arises from coupling with the adjacent β-protons.

-

The δ-protons, benzylic in nature, are deshielded by the phenyl group and resonate as a triplet around 2.50-2.70 ppm.

-

The β and γ-protons of the aliphatic chain appear as an overlapping multiplet in the more upfield region (1.50-1.90 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following data is based on the experimental spectrum available from PubChem and predicted values.

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxyl carbon (COOH) |

| ~142 | C1' of phenyl ring (quaternary) |

| ~129 | C2', C6' of phenyl ring |

| ~128 | C3', C5' of phenyl ring |

| ~126 | C4' of phenyl ring |

| ~55 | α-carbon (CH-NH₂) |

| ~35 | δ-carbon (CH₂-Ph) |

| ~32 | β-carbon (CH₂-CH-NH₂) |

| ~28 | γ-carbon (CH₂-CH₂-Ph) |

Interpretation:

-

The carboxyl carbon appears at the most downfield position (~175 ppm) due to the strong deshielding effect of the two oxygen atoms.

-

The carbons of the phenyl ring resonate in the aromatic region (126-142 ppm), with the quaternary carbon (C1') appearing at a slightly lower field.

-

The α-carbon, attached to the electronegative nitrogen and carbonyl group, is found around 55 ppm.

-

The aliphatic carbons of the side chain (β, γ, and δ) appear in the upfield region, with the benzylic δ-carbon being the most deshielded among them.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxyl, and aromatic groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3300 | Broad | O-H stretch of carboxylic acid and N-H stretch of amine |

| 2850 - 3000 | Medium | C-H stretch of aliphatic and aromatic groups |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1450 | Medium | C=C stretch of aromatic ring |

| ~1500 - 1600 | Medium | N-H bend of amine |

| ~1400 | Medium | O-H bend of carboxylic acid |

| 690 - 770 | Strong | C-H out-of-plane bend of monosubstituted benzene |

Interpretation:

-

The broad absorption in the 3000-3300 cm⁻¹ region is a hallmark of the overlapping O-H and N-H stretching vibrations, characteristic of amino acids.

-

The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1450 cm⁻¹, and the strong C-H bending bands in the 690-770 cm⁻¹ region.

-

The N-H bending vibration of the primary amine is expected to appear in the 1500-1600 cm⁻¹ range.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Molecular Ion:

The molecular weight of this compound is approximately 193.24 g/mol . In a typical soft ionization technique like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) is observed. An experimental FAB mass spectrum shows a peak at m/e = 194, which corresponds to the [M+H]⁺ ion.

Fragmentation Pathway:

The fragmentation of amino acids in the mass spectrometer often follows predictable pathways. For this compound, the following fragmentation pattern is proposed:

Caption: Proposed mass fragmentation pathway for this compound.

Interpretation:

-

Loss of Water (H₂O): A common fragmentation for molecules with a carboxyl group is the loss of a water molecule, leading to a fragment at m/z = 176.

-

Loss of the Carboxyl Group (COOH): Decarboxylation is another characteristic fragmentation of amino acids, resulting in a fragment at m/z = 148.

-

Formation of the Tropylium Ion: Cleavage of the bond between the γ and δ carbons can lead to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z = 91, which is a very common fragment for compounds containing a benzyl group.

Experimental Protocols

To obtain the spectral data discussed above, the following general protocols can be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Instrument Setup: Use an electrospray ionization mass spectrometer. Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

-

Fragmentation Analysis (MS/MS): If further structural information is needed, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z = 194) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The presented data and interpretations serve as a valuable resource for researchers, ensuring the quality and integrity of this important molecule in their scientific pursuits. The provided protocols offer a standardized approach to obtaining reliable spectral data in a laboratory setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 2-Amino-5-phenylpentanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Strategic Value of Non-Natural Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Peptides, with their high specificity and potency, represent a significant class of therapeutics. However, their utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of non-natural amino acids into peptide scaffolds is a field-proven strategy to overcome these hurdles. This guide focuses on a particularly versatile building block: 2-amino-5-phenylpentanoic acid and its derivatives. The introduction of this amino acid, with its extended hydrophobic side chain, can significantly influence the conformational stability and pharmacokinetic properties of peptides, making it a valuable tool for medicinal chemists and drug developers.[1][2][3] This document provides an in-depth exploration of the synthesis, applications, and biological evaluation of this important scaffold, offering both foundational knowledge and practical protocols for researchers in the field.

The Core Scaffold: this compound

This compound, also known as 5-phenylnorvaline, is a non-proteinogenic amino acid. Its structure consists of a pentanoic acid backbone with an amino group at the α-carbon and a phenyl group at the terminus of the propyl side chain.[4][5] This unique structure imparts a combination of hydrophobicity from the phenyl group and the peptide-forming capabilities of the amino acid moiety.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [4][5] |

| Molecular Weight | 193.24 g/mol | [4][5] |

| CAS Number (Racemic) | 34993-02-7 | [4] |

| CAS Number (L-enantiomer) | 62777-25-7 | [3] |

| Appearance | White solid or powder | [2] |

The chirality at the α-carbon allows for the existence of D- and L-enantiomers, both of which have found utility in the synthesis of novel peptides with distinct biological activities. The incorporation of either enantiomer can profoundly impact the resulting peptide's secondary structure and its interaction with biological targets.[1]

Synthetic Strategies: From Starting Materials to the Final Compound

The synthesis of this compound and its derivatives is a critical aspect of its application. The choice of synthetic route often depends on the desired stereochemistry and the scale of production.

Synthesis of Racemic this compound

A common and efficient method for the synthesis of racemic this compound involves the alkylation of diethyl acetamidomalonate followed by hydrolysis. This method is robust and provides a good yield of the final product.

Experimental Protocol:

Step 1: Alkylation of Diethyl Acetamidomalonate

-

Under a nitrogen atmosphere, dissolve diethyl acetamidomalonate (220 g) in 1 L of anhydrous ethanol.

-

Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in 500 mL of anhydrous ethanol.

-

Add the diethyl acetamidomalonate solution to the sodium ethoxide solution.

-

Reflux the reaction mixture under nitrogen for 30 minutes.

-

Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture.

-

Continue to reflux the mixture overnight.

-

Cool the reaction to room temperature and filter to remove the precipitate.

-

Remove the solvent by distillation under reduced pressure.

Step 2: Hydrolysis and Purification

-

To the residue from Step 1, add 800 mL of concentrated hydrochloric acid.

-

Reflux the mixture for 14 hours.

-

After cooling, wash the aqueous phase with ether (2 x 200 mL).

-

Remove residual ether from the aqueous phase by bubbling nitrogen through the solution.

-

Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide.

-

Collect the resulting precipitate by filtration.

-

Dry the product and recrystallize from an ethanol-water mixed solvent to yield (±)-2-amino-5-phenylpentanoic acid.[6]

Asymmetric Synthesis of L-2-Amino-5-phenylpentanoic Acid

For applications where stereospecificity is crucial, such as in the synthesis of bioactive peptides, an asymmetric synthesis is required. One such method involves the catalytic hydrogenation of a suitable precursor.

Experimental Protocol:

-

Dissolve L-Styryl alanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

-

Flush the vessel with nitrogen gas.

-

Add a catalytic amount of 10% palladium on carbon.

-

Place the reaction vessel under a hydrogen atmosphere.

-

Stir the mixture for 2 hours at room temperature.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Remove the organic solvent in vacuo to yield (S)-2-amino-5-phenylpentanoic acid as a white powder.[2]

Synthesis of Fmoc-L-2-amino-5-phenylpentanoic acid for Solid-Phase Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for modern solid-phase peptide synthesis (SPPS). The Fmoc-protected version of L-2-amino-5-phenylpentanoic acid is a key reagent for incorporating this non-natural amino acid into a peptide chain.

Experimental Protocol (General Procedure for Fmoc Protection):

-

Dissolve L-2-amino-5-phenylpentanoic acid in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate, to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in dioxane dropwise to the stirred amino acid solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by chromatography to obtain Fmoc-L-2-amino-5-phenylpentanoic acid.

Synthetic pathways to this compound and its Fmoc derivative.

Therapeutic Applications and Mechanistic Insights